molecular formula C20H18N4 B2373303 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline CAS No. 261729-57-1

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B2373303
CAS No.: 261729-57-1
M. Wt: 314.392
InChI Key: ZSSYGTZMTUWITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a quinoxaline core substituted with a benzyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves the condensation of appropriate benzyl and pyrazole derivatives with quinoxaline precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .

Scientific Research Applications

2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Biochemistry: The compound is used to investigate biochemical pathways and molecular interactions.

    Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Characterized by its unique substitution pattern and potential therapeutic applications.

    Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.

    Pyrazole derivatives: These compounds contain the pyrazole moiety and exhibit diverse pharmacological properties.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl and pyrazole groups with the quinoxaline core enhances its potential as a therapeutic agent.

Properties

IUPAC Name

2-benzyl-3-(3,5-dimethylpyrazol-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4/c1-14-12-15(2)24(23-14)20-19(13-16-8-4-3-5-9-16)21-17-10-6-7-11-18(17)22-20/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSYGTZMTUWITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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